molecular formula C13H12BrClN2O2 B12908416 5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one CAS No. 88093-99-6

5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one

Cat. No.: B12908416
CAS No.: 88093-99-6
M. Wt: 343.60 g/mol
InChI Key: RRLCQJAPSYYLMO-UHFFFAOYSA-N
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Description

5-((4-Bromobenzyl)oxy)-4-chloro-2-ethylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a bromobenzyl group, a chloro group, and an ethyl group attached to a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Bromobenzyl)oxy)-4-chloro-2-ethylpyridazin-3(2H)-one typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and safety of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-((4-Bromobenzyl)oxy)-4-chloro-2-ethylpyridazin-3(2H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    N-Bromosuccinimide (NBS): For bromination reactions.

    Sodium borohydride (NaBH4): For reduction reactions.

    Palladium catalysts: For coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridazinones, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

5-((4-Bromobenzyl)oxy)-4-chloro-2-ethylpyridazin-3(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-((4-Bromobenzyl)oxy)-4-chloro-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro and ethyl groups contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((4-Bromobenzyl)oxy)-4-chloro-2-ethylpyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its pyridazinone core differentiates it from other similar compounds, making it a valuable molecule for targeted research and development .

Properties

CAS No.

88093-99-6

Molecular Formula

C13H12BrClN2O2

Molecular Weight

343.60 g/mol

IUPAC Name

5-[(4-bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3-one

InChI

InChI=1S/C13H12BrClN2O2/c1-2-17-13(18)12(15)11(7-16-17)19-8-9-3-5-10(14)6-4-9/h3-7H,2,8H2,1H3

InChI Key

RRLCQJAPSYYLMO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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